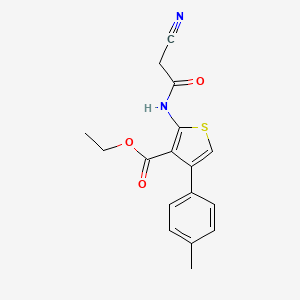

Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate

Description

Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate (CAS: 1401668-90-3) is a thiophene-based derivative featuring a cyanoacetamido substituent at position 2, a 4-methylphenyl group at position 4, and an ethyl ester at position 3 of the thiophene ring. This compound is part of a broader class of cyanoacetamido-thiophene carboxylates, which are synthesized via Knoevenagel condensation or cyanoacetylation reactions.

Properties

IUPAC Name |

ethyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVCETKOSXOXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201149491 | |

| Record name | Ethyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546071-64-1 | |

| Record name | Ethyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546071-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(2-cyanoacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the thiophene ring: Starting with a suitable precursor, such as a substituted acetylene or diene, the thiophene ring can be constructed through cyclization reactions.

Introduction of the cyanoacetamido group: This can be achieved by reacting the intermediate with cyanoacetamide under appropriate conditions.

Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Knoevenagel Condensation for Acrylamido Derivatives

This compound undergoes Knoevenagel condensation with substituted benzaldehydes to yield ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4-(4-methylphenyl)thiophene-3-carboxylates.

Reaction Conditions:

-

Catalysts : Piperidine (0.35 mL) and acetic acid (1.3 mL)

-

Solvent : Toluene (50 mL)

-

Temperature : Reflux for 5–6 hours

-

Workup : Precipitation followed by recrystallization from ethanol or ethanol–acetone mixtures .

Table 1: Synthetic Outcomes of Knoevenagel Condensation

Mechanistic Insight :

The reaction proceeds via deprotonation of the active methylene group in the cyanoacetamido moiety, forming an enolate that attacks the aldehyde carbonyl. Subsequent elimination of water generates the α,β-unsaturated acrylamido derivative .

Cyclization Reactions for Heterocyclic Systems

The acrylamido products derived from this compound can undergo further cyclization to form fused thiophene-pyrimidine or thiazole systems under specific conditions.

Example: Thieno[2,3-d]pyrimidine Formation

-

Reagents : Formaldehyde (HCHO) and primary amines

-

Conditions : Noncatalyzed Mannich-type cyclization at room temperature

-

Outcome : Yields 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles in 65–85% yield .

Hydrolysis of Ester Group

-

Reagents : Aqueous NaOH or HCl

-

Product : Corresponding carboxylic acid, used for further derivatization (e.g., amide coupling).

Reduction of Cyano Group

-

Reagents : LiAlH or H/Pd-C

-

Product : Primary amine derivatives, enabling access to bioactive scaffolds .

Stability and Handling

-

Storage : Stable at 4°C for >6 months in anhydrous conditions.

-

Sensitivity : Degrades under prolonged exposure to UV light or strong acids/bases .

This compound’s modular reactivity enables rapid diversification for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents. Future studies should explore its use in click chemistry or cross-coupling reactions .

Scientific Research Applications

Synthesis of Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate

The compound is synthesized through the Knoevenagel condensation reaction involving ethyl cyanoacetate and substituted thiophene derivatives. This method is favored for its efficiency and the ability to produce high-purity compounds suitable for further biological evaluation .

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. In vitro studies have demonstrated that these compounds can effectively scavenge free radicals, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical and nitric oxide radicals. The antioxidant activity is attributed to the presence of phenolic substitutions within the structure, enhancing their electron-donating capacity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated using the carrageenan-induced rat paw edema model. Results indicated that certain derivatives possess anti-inflammatory activity comparable to standard drugs such as diclofenac, with inhibition percentages ranging from 70.2% to 83.1% . This suggests that these compounds may serve as leads for developing new anti-inflammatory agents.

Analgesic Activity

In addition to its antioxidant and anti-inflammatory properties, this compound has been reported to exhibit analgesic effects in various animal models. The mechanism of action is believed to involve modulation of pain pathways, although further studies are necessary to elucidate the specific mechanisms involved .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the thiophene ring and substitution patterns on the phenyl group significantly influence the biological activities of these compounds. For instance, introducing hydroxyl or methoxy groups enhances antioxidant properties, while specific substitutions improve anti-inflammatory efficacy .

Case Study 1: Synthesis and Evaluation

A study conducted by Madhavi et al. synthesized a series of compounds based on this compound and evaluated their antioxidant and anti-inflammatory activities. The findings confirmed that compounds with specific substitutions exhibited superior biological activities compared to others .

Case Study 2: Pharmacological Screening

Another research effort focused on screening various derivatives for their pharmacological profiles, highlighting their potential as dual-action agents targeting both oxidative stress and inflammation pathways .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyanoacetamido group could be involved in hydrogen bonding or other interactions with biological targets, while the thiophene ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The primary structural variations among analogs lie in the substituents on the thiophene ring and the aryl/alkyl groups attached. Key comparisons include:

(a) Ethyl 4-(4-chlorophenyl)-2-(2-cyanoacetamido)thiophene-3-carboxylate (CAS: 532386-24-6)

- Substituent : 4-chlorophenyl at position 3.

- Synthesis: Similar Knoevenagel condensation, with chloro-substituted benzaldehydes.

- Impact : The electron-withdrawing chlorine atom enhances stability but may reduce solubility compared to the methyl group in the target compound. Chlorophenyl derivatives are often associated with improved antimicrobial activity in related structures .

(b) Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate

- Substituent : 4,5-dimethyl groups on the thiophene ring.

- Synthesis: Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate followed by Knoevenagel condensation with aldehydes .

- This derivative exhibits notable antioxidant and anti-inflammatory activities in rat models (e.g., 72–94% inhibition of lipid peroxidation) .

(c) Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Substituent : Thioureido group at position 2 and cyclopenta-fused thiophene.

- Synthesis : Condensation with phenyl isothiocyanate.

- Impact : The thioureido moiety is linked to antifungal and antibacterial activities, suggesting that functional group diversification can significantly alter bioactivity .

Physicochemical Properties

- Solubility : Methyl and dimethyl substituents improve lipophilicity, whereas chloro groups may reduce aqueous solubility.

- Purity : Analogs are typically >95% pure by HPLC, with retention times around 1.01 minutes under standard conditions .

- Stability : Methyl groups offer steric protection, while electron-withdrawing substituents (e.g., Cl) may enhance thermal stability.

Biological Activity

Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate (CAS Number: 546071-64-1) is a synthetic compound belonging to the class of thiophene derivatives. Its molecular formula is C17H16N2O3S, with a molecular weight of 328.4 g/mol. This compound has garnered attention for its potential biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.

Synthesis

The compound is typically synthesized through Knoevenagel condensation, involving the reaction of ethyl 2-(2-cyanoacetamido)-4-methylthiophene-3-carboxylate with various substituted benzaldehydes. This method allows for the introduction of diverse functional groups, enhancing the pharmacological profile of the resulting compounds .

1. Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. This compound has been evaluated for its ability to scavenge free radicals using several assays:

- DPPH Scavenging Activity : The compound demonstrated significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.

- Nitric Oxide Scavenging : It effectively reduced nitric oxide levels in vitro, suggesting a protective role against oxidative damage.

- Lipid Peroxidation Inhibition : The compound inhibited iron-induced lipid peroxidation in rat brain homogenates, further supporting its antioxidant potential .

2. Antibacterial Activity

The antibacterial properties of this compound have been assessed against various gram-positive and gram-negative bacteria. The results indicated that:

- Effective Against Multiple Strains : It showed notable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.

- Structure-Activity Relationship : The presence of specific substituents on the phenyl ring significantly influenced antibacterial efficacy. For instance, compounds with a para-dimethylamino group exhibited the highest activity due to enhanced electron availability .

3. Anti-inflammatory Activity

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties:

- Carrageenan-Induced Edema Model : In this model, selected compounds showed substantial inhibition of paw edema in rats, with one compound achieving an inhibition rate comparable to standard anti-inflammatory drugs like Diclofenac .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Antioxidant Properties :

- Evaluation of Antibacterial Efficacy :

Summary Table of Biological Activities

| Activity Type | Assay Method | Observed Effect |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant scavenging activity |

| Nitric Oxide Scavenging | Effective reduction | |

| Lipid Peroxidation Inhibition | Strong inhibition observed | |

| Antibacterial | Agar Diffusion Method | Active against B. subtilis, E. coli, S. aureus |

| Anti-inflammatory | Carrageenan-Induced Edema | Comparable inhibition to Diclofenac |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-cyanoacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate?

The compound is typically synthesized via a two-step process :

- Step 1 : Formation of the thiophene core using the Gewald reaction , which involves condensation of ketones, cyanoacetates, and elemental sulfur under basic conditions .

- Step 2 : Cyanoacetylation of the amino group on the thiophene ring using 1-cyanoacetyl-3,5-dimethylpyrazole or ethyl cyanoacetate. This step introduces the 2-cyanoacetamido moiety . Example reagents: Ethyl acetoacetate, elemental sulfur, and substituted benzaldehydes for Knoevenagel condensation .

Q. Which spectroscopic methods are used to characterize this compound?

Key techniques include:

- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophene ring protons, methylphenyl substituents) .

- Mass spectrometry : Determines molecular ion peaks and fragmentation patterns .

- X-ray crystallography (advanced): Resolves crystal structure and stereochemistry .

Q. What are the primary biological activities studied for this compound?

The compound and its derivatives exhibit antioxidant (via DPPH radical scavenging assays) and anti-inflammatory activities (e.g., carrageenan-induced paw edema models). Substituents on the phenyl ring modulate activity, with electron-withdrawing groups enhancing antioxidant effects .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Skin/eye irritation (Category 2), respiratory sensitization .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the Knoevenagel condensation step to improve yield?

- Catalyst screening : Piperidine/acetic acid systems in toluene achieve ~85% yield .

- Solvent effects : Toluene outperforms DMF or THF due to better reflux stability .

- Reaction monitoring : TLC (hexane:ethyl acetate, 7:3) ensures completion within 5–6 hours .

- Purification : Recrystallization with ethanol removes unreacted aldehydes .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

- Ambiguous NMR signals : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks, particularly for thiophene ring protons and substituted phenyl groups .

- Mass spec discrepancies : Compare experimental m/z with computational tools (e.g., MassFrontier) to validate fragmentation pathways .

- X-ray validation : Resolve stereochemical ambiguities (e.g., E/Z isomerism in acrylamido groups) .

Q. What computational methods support structure-activity relationship (SAR) analysis?

- Molecular docking : Predict binding affinity to anti-inflammatory targets (e.g., COX-2) using AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, nitro groups enhance antioxidant activity by increasing electrophilicity .

Q. How to analyze discrepancies in biological assay results across different substituents?

- Statistical analysis : Use ANOVA to compare IC₅₀ values (e.g., DPPH scavenging) between derivatives .

- Electronic effects : Plot logP vs. activity to assess hydrophobicity-driven trends.

- Steric hindrance : Molecular dynamics simulations (e.g., GROMACS) can model substituent interactions with protein pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.